3,5-Dimethyl-d6-cyclohexanone-3,4,4,5-d4 3,5-Dimethyl-d6-cyclohexanone-3,4,4,5-d4
Brand Name: Vulcanchem
CAS No.:
VCID: VC16631418
InChI: InChI=1S/C8H14O/c1-6-3-7(2)5-8(9)4-6/h6-7H,3-5H2,1-2H3/i1D3,2D3,3D2,6D,7D
SMILES:
Molecular Formula: C8H14O
Molecular Weight: 136.26 g/mol

3,5-Dimethyl-d6-cyclohexanone-3,4,4,5-d4

CAS No.:

Cat. No.: VC16631418

Molecular Formula: C8H14O

Molecular Weight: 136.26 g/mol

* For research use only. Not for human or veterinary use.

3,5-Dimethyl-d6-cyclohexanone-3,4,4,5-d4 -

Specification

Molecular Formula C8H14O
Molecular Weight 136.26 g/mol
IUPAC Name 3,4,4,5-tetradeuterio-3,5-bis(trideuteriomethyl)cyclohexan-1-one
Standard InChI InChI=1S/C8H14O/c1-6-3-7(2)5-8(9)4-6/h6-7H,3-5H2,1-2H3/i1D3,2D3,3D2,6D,7D
Standard InChI Key MSANHHHQJYQEOK-ZVKOAREQSA-N
Isomeric SMILES [2H]C1(C(CC(=O)CC1([2H])C([2H])([2H])[2H])([2H])C([2H])([2H])[2H])[2H]
Canonical SMILES CC1CC(CC(=O)C1)C

Introduction

Synthesis and Isotopic Labeling

Deuteration Strategies

Deuterium incorporation into organic molecules typically involves catalytic exchange reactions or synthesis using deuterated precursors. For 3,5-dimethyl-d6-cyclohexanone-3,4,4,5-d4, the likely route involves reacting 3,5-dimethylcyclohexanone with deuterium oxide (D₂O) under acidic or basic conditions, facilitating H/D exchange at specific positions . Alternative methods may employ deuterated methylating agents to introduce CD₃ groups.

Pharmacological Applications and Research Utility

Role in Drug Metabolism Studies

Deuterated compounds like 3,5-dimethyl-d6-cyclohexanone-3,4,4,5-d4 serve as tracers to quantify drug metabolites in biological matrices. The kinetic isotope effect (KIE) associated with deuterium can alter metabolic pathways, slowing cytochrome P450-mediated oxidation and extending drug half-lives . Russak et al. (2019) demonstrated that deuteration at strategic positions reduces first-pass metabolism, enhancing bioavailability for certain pharmaceuticals .

Case Study: Pharmacokinetic Profiling

In vitro studies using deuterated analogs enable researchers to distinguish endogenous compounds from administered drugs in mass spectrometry. For example, substituting hydrogen with deuterium in 3,5-dimethylcyclohexanone shifts its mass spectral peaks, allowing unambiguous detection in complex mixtures .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator